molecular formula C12H22O11 B7934784 4-O-hexopyranosylhex-2-ulofuranose

4-O-hexopyranosylhex-2-ulofuranose

Cat. No. B7934784
M. Wt: 342.30 g/mol
InChI Key: JCQLYHFGKNRPGE-UHFFFAOYSA-N
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Description

A synthetic disaccharide used in the treatment of constipation and hepatic encephalopathy. It has also been used in the diagnosis of gastrointestinal disorders. (From Martindale, The Extra Pharmacopoeia, 30th ed, p887)

Scientific Research Applications

  • Synthesis and stereochemistry: Hexopyranoside- and hexofuranose uloses undergo stereoselective branching, mainly forming spiro α-methylene-γ-lactones, a critical step in synthesizing carbohydrate-derived compounds (Csuk, Fürstner, Sterk, & Weidmann, 1986).

  • Tautomeric equilibrium: Studies on β-hydroxy-1,5-dicarbonyl monosaccharides, related to 4-O-hexopyranosylhex-2-ulofuranose, reveal their existence in anomeric α- and β-oxetanosyl forms. This discovery provides insights into the structural diversity of these compounds (Pistarà, Corsaro, Rescifina, Catelani, D’Andrea, & Guazzelli, 2013).

  • Isomeric composition: Research into D-lyxo-hexos-5-ulose, closely related to 4-O-hexopyranosylhex-2-ulofuranose, shows that it exists in several isomeric forms in aqueous solution, providing valuable information on the structural dynamics of similar compounds (Kiely, Harry‐O'kuru, Morris, Morton, & Riordan, 1997).

  • Use in synthesizing hexoses and derivatives: 1,6-Anhydro derivatives of aldohexoses, which include structures related to 4-O-hexopyranosylhex-2-ulofuranose, are utilized in synthesizing various hexoses and their derivatives. These compounds are known for their non-reducing properties and stability in alkaline media (Černý & Staněk, 1977).

  • Branching of ketosugars: Hexopyranose- and hexofuranose-uloses, similar to 4-O-hexopyranosylhex-2-ulofuranose, can form β-hydroxy esters or derivatives thereof, crucial for sugar chemistry (Csuk, Fürstner, & Weidmann, 1986).

properties

IUPAC Name

2-[4,5-dihydroxy-2,5-bis(hydroxymethyl)oxolan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O11/c13-1-4-6(16)7(17)8(18)11(21-4)22-9-5(2-14)23-12(20,3-15)10(9)19/h4-11,13-20H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCQLYHFGKNRPGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C2O)(CO)O)CO)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00859878
Record name 4-O-Hexopyranosylhex-2-ulofuranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00859878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-O-hexopyranosylhex-2-ulofuranose

CAS RN

4618-18-2
Record name D-Fructose, 4-O-.beta.-D-galactopyranosyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Lactulose
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.752
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-O-hexopyranosylhex-2-ulofuranose
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4-O-hexopyranosylhex-2-ulofuranose
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4-O-hexopyranosylhex-2-ulofuranose
Reactant of Route 4
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Reactant of Route 5
4-O-hexopyranosylhex-2-ulofuranose
Reactant of Route 6
4-O-hexopyranosylhex-2-ulofuranose

Citations

For This Compound
2
Citations
Y Xu, M Yang, T Yang, W Yang, Y Wang… - Frontiers in Plant …, 2023 - frontiersin.org
… Six sugars (beta-D-glucose, 1F-beta-D-fructosylsucrose, D-glucose 1-phosphate, 4-O-hexopyranosylhex-2-ulofuranose, melezitose and beta-D-glucosamine) in samples (1-Y, 2-K, 3-Z, …
Number of citations: 5 www.frontiersin.org
M Gao, X Heng, J Jin, W Chu - Pharmaceuticals, 2022 - mdpi.com
A high-fat choline diet (HFCD)-induced atherosclerosis model in ApoE −/− mice was established to explore the anti-atherosclerotic effects of gypenoside XLIX (GPE). It was found that …
Number of citations: 5 www.mdpi.com

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